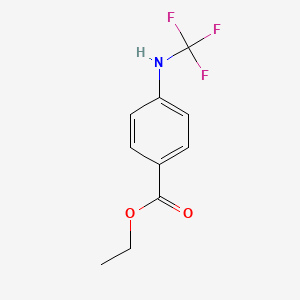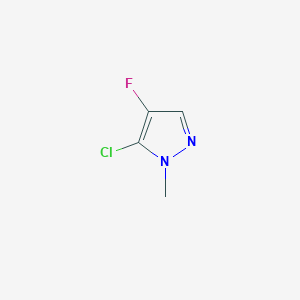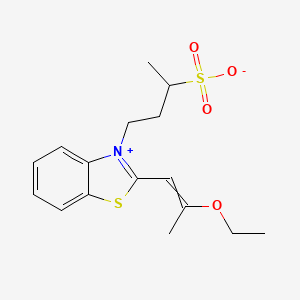
1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- is a heterocyclic compound that features a benzimidazole core with a triazenyl group attached at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- typically involves the reaction of o-phenylenediamine with appropriate triazenylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole: The parent compound without the triazenyl group.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Another imidazole derivative with different substituents.
Uniqueness: 1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- is unique due to the presence of the triazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H11N5 |
|---|---|
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
N-(3H-benzimidazol-5-yldiazenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H11N5/c1-14(2)13-12-7-3-4-8-9(5-7)11-6-10-8/h3-6H,1-2H3,(H,10,11) |
Clé InChI |
JIWVDIFFDXRHMX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC2=C(C=C1)N=CN2 |
Solubilité |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




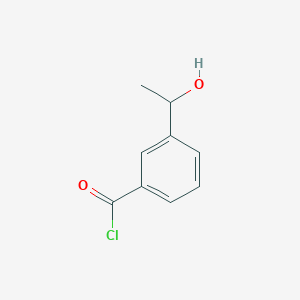


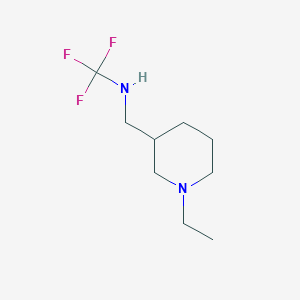
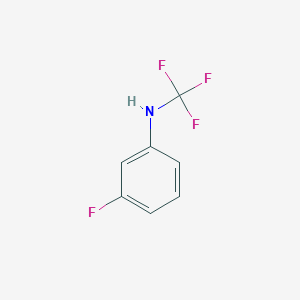
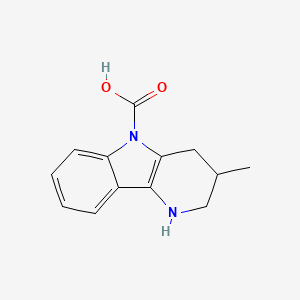
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine](/img/structure/B13960348.png)

